molecular formula C15H14N2O B172327 5-(Benzyloxy)-1H-indol-1-amine CAS No. 141287-47-0

5-(Benzyloxy)-1H-indol-1-amine

Cat. No. B172327
M. Wt: 238.28 g/mol
InChI Key: WADNCQCBJJWDLH-UHFFFAOYSA-N
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Patent
US05102891

Procedure details

To 5-phenylmethoxyindole (50 g) in 300 ml of dimethylformamide at ice bath temperature was added milled potassium hydroxide (62.72 g). Then hydroxylamine-O-sulfonic acid (32.93 g) was added portionwise, keeping the internal temperature below 20° C. After the addition was complete, the mixture was stirred for one hour, then poured into water and extracted with ethyl acetate. The organic layer was washed with water and dried (sat. NaCl, anhy. MgSO4). After filtration, the solvent was evaporated to yield an oil (71 g), which was eluted with dichloromethane on silica gel columns via HPLC. The desired fractions were concentrated to yield a solid (21.15 g). Of this material, 3.0 g was triturated with ether to yield a solid, 2.4 g, m.p. 126°-128° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.72 g
Type
reactant
Reaction Step Two
Quantity
32.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[NH2:20]OS(O)(=O)=O.O>CN(C)C=O>[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[N:14]([NH2:20])[CH:13]=[CH:12]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC=1C=C2C=CNC2=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
62.72 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
32.93 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sat. NaCl
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC=1C=C2C=CN(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: CALCULATEDPERCENTYIELD 133.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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